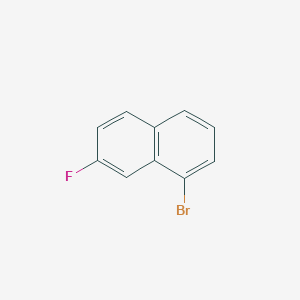

1-Bromo-7-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNJHKLLBKIOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502167 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-91-5 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Buchwald–Hartwig Coupling

The protocol involves coupling this compound with 1-Boc-piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). Key advantages include:

-

High regioselectivity : Exclusive formation of the C–N bond at the bromine position.

-

Low palladium residues : Post-reaction treatments reduce Pd content to <20 ppm.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

This method avoids toxic intermediates like bis(2-chloroethyl)amine hydrochloride, which were prevalent in earlier routes.

Comparative Analysis of Methods

| Method | Yield (%) | Pd Content (ppm) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Direct Bromination | 50–65 | N/A | Moderate | Br₂ exposure |

| Buchwald–Hartwig | 75–85 | <20 | High | Low (requires Pd removal) |

| Diazotization | 60–70 | N/A | Moderate | HBF₄ handling |

The Buchwald–Hartwig method outperforms others in yield and scalability but necessitates palladium removal protocols. Diazotization, while avoiding heavy metals, involves hazardous fluoride reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, where it forms carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: These reactions often use palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 7-fluoro-1-aminonaphthalene, 7-fluoro-1-thionaphthalene, or 7-fluoro-1-alkoxynaphthalene.

Coupling Products: Products from cross-coupling reactions include biaryl compounds or arylamines, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Applications Overview

1-Bromo-7-fluoronaphthalene serves as a versatile building block in several chemical processes:

- Synthesis of Fluorinated Compounds : It is used to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

- Intermediate in Organic Synthesis : This compound acts as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

- Material Science : It is explored for applications in organic electronics due to its electron-accepting properties.

Organic Synthesis

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal for constructing complex molecular architectures in pharmaceutical development.

| Reaction Type | Application Example | Reference |

|---|---|---|

| Suzuki Coupling | Synthesis of biaryl compounds | |

| Heck Reaction | Formation of alkenes from aryl halides | |

| Sonogashira Reaction | Synthesis of alkynylated compounds |

Medicinal Chemistry

The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. This compound is utilized to synthesize fluorinated analogs of existing drugs, enhancing their efficacy and selectivity.

Case Study : A study demonstrated the synthesis of a fluorinated derivative of an anti-cancer drug using this compound as a key intermediate, resulting in improved biological activity compared to non-fluorinated analogs .

Material Science

Research indicates that compounds like this compound can be used in the development of organic semiconductors and photovoltaic materials due to their favorable electronic properties.

Case Study : In a recent publication, the compound was incorporated into a polymer matrix, resulting in enhanced charge transport properties suitable for organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 1-Bromo-7-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its role in cross-coupling reactions. In cross-coupling reactions, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the nucleophile and reductive elimination to form the final product .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Naphthalene Derivatives

*Theoretical values inferred from related compounds.

Table 2: Reactivity Comparison

Biological Activity

1-Bromo-7-fluoronaphthalene is a halogenated aromatic compound with a molecular formula of and a molecular weight of approximately 225.06 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its reactivity with biological macromolecules, potential applications in drug development, and comparative analysis with similar compounds.

This compound is synthesized through the bromination of 7-fluoronaphthalene, typically using bromine as a reagent under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a versatile compound in medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of halogenated naphthalenes, including this compound, exhibit antimicrobial properties. This is attributed to their ability to interact with microbial membranes and enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds, potentially inhibiting cancer cell proliferation.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Reactivity with Biological Macromolecules : The compound can undergo electrophilic substitution reactions with nucleophiles present in biological systems, leading to modifications of proteins and nucleic acids. This reactivity may play a role in its antimicrobial and anticancer activities.

- Palladium-Catalyzed Cross-Coupling Reactions : It serves as a building block in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules that may have therapeutic applications, such as piperazine derivatives .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoronaphthalene | Bromine at position 4; used in similar reactions | |

| 3-Bromo-1-fluoronaphthalene | Bromine at position 3; different reactivity profile | |

| 7-Bromo-1-chloronaphthalene | Chlorine instead of fluorine; alters reactivity | |

| 7-Fluoro-1-chloronaphthalene | Combination of chlorine and fluorine; distinct properties |

The distinct combination of bromine and fluorine atoms in this compound enhances its reactivity compared to other halogenated naphthalenes, making it particularly valuable for specific applications in organic synthesis and materials science .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that derivatives containing the bromofluoro substituent showed significant inhibition against various bacterial strains. The mechanism was linked to disruption of bacterial cell membranes.

- Cancer Cell Line Tests : Research involving cancer cell lines indicated that compounds derived from this compound exhibited cytotoxic effects, suggesting potential pathways for drug development targeting specific cancer types .

Q & A

Q. Q1. What are the established synthetic routes for 1-bromo-7-fluoronaphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via electrophilic substitution or halogen-exchange reactions. For example, bromination of 7-fluoronaphthalene using Br₂ in the presence of FeBr₃ or AlBr₃ at 0–25°C can yield the product, but competing di-substitution or isomerization may occur. Optimizing stoichiometry (e.g., limiting Br₂ to 1.1 equivalents) and reaction time (≤2 hours) minimizes side products . Purity is assessed via GC-MS or HPLC (retention time comparison with standards) .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR : NMR reveals fluorine’s electronic environment (δ ≈ -110 ppm in CDCl₃), while NMR identifies aromatic proton splitting patterns (J coupling constants indicate substituent positions) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regioselectivity. Data from NIST’s Chemistry WebBook (e.g., C-Br bond length ≈ 1.89 Å) provide reference values .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Waste Disposal : Collect halogenated waste in sealed containers for incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. Q4. How do competing reaction pathways (e.g., Friedel-Crafts vs. radical mechanisms) affect the regioselectivity of bromination in fluorinated naphthalenes?

Methodological Answer: Radical bromination (e.g., using NBS under UV light) favors C-1 substitution due to fluorine’s electron-withdrawing effect stabilizing radical intermediates. In contrast, electrophilic bromination (Br₂/FeBr₃) may favor C-7 due to steric hindrance from fluorine. Computational studies (DFT) comparing transition-state energies for each pathway can validate mechanistic hypotheses .

Q. Q5. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Steps to address this:

Reproduce Conditions : Use deuterated solvents (e.g., CDCl₃) and standardized concentrations.

Spiking Experiments : Add authentic samples to confirm peak assignments.

Cross-Validation : Compare with computational spectra (e.g., Gaussian-optimized structures) .

Q. Q6. What strategies optimize the use of this compound as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 improves yields for sterically hindered substrates.

- Solvent Optimization : Use toluene/water mixtures (1:1) with K₂CO₃ to enhance solubility and reduce side reactions.

- Monitoring : Track reaction progress via TLC (Rf ≈ 0.4 in hexane:EtOAc 9:1). Post-reaction purification via column chromatography (silica gel, hexane/DCM gradient) isolates the coupled product .

Q. Q7. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photolysis : Expose to UV-C light (λ = 254 nm) in aqueous solutions; monitor debromination via LC-MS.

- Biodegradation : Use soil microcosms with Pseudomonas spp. to assess aerobic degradation rates. GC-MS quantifies intermediate metabolites (e.g., 7-fluoronaphthalene) .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of fluorine in directing bromination via in-situ IR spectroscopy.

- Toxicology : Assess chronic exposure effects using in vitro models (e.g., HepG2 cells) .

- Green Chemistry : Develop catalytic systems (e.g., Fe-based) to minimize waste in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.